![molecular formula C25H21ClN4OS2 B2728570 3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-65-7](/img/structure/B2728570.png)
3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H21ClN4OS2 and its molecular weight is 493.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- Efficient Catalysis : A methodology related to the synthesis of compounds involves using efficient catalysts for condensation reactions, highlighting the significance of eco-friendly reaction conditions and simple procedures for obtaining high yields (Karimi-Jaberi et al., 2012).
Potential Applications in Research and Industry
Anticancer Properties : Derivatives of 1,2,4-triazole, similar in structural motif to the compound , are known for their antifungal, antidepressant, and particularly anticancer properties, underscoring their significance in medical research (Rud et al., 2016).
Antimicrobial Agents : Compounds incorporating thiadiazolotriazinones and 4-methylthiobenzyl moieties have been explored for their potential as antimicrobial agents, providing a route for the development of new antibiotics (Ashok & Holla, 2007).
Hypoglycemic Activity : The structural modification and synthesis of compounds bearing resemblance to the triazole and thiazolidinedione frameworks have shown promising hypoglycemic activity, contributing to diabetes research (Liu et al., 2008).
Anti-Tumor Agents : New series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been evaluated for their anti-tumor activities, highlighting the potential for cancer treatment advancements (Gomha et al., 2016).
Innovative Research Methodologies
- Microwave-Assisted Synthesis : The use of microwave irradiation has facilitated the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating an innovative approach to chemical synthesis and potential pharmacological evaluation (Mistry & Desai, 2006).
Corrosion Inhibition
- Oil-Well Tubular Steel : Benzothiazole derivatives have been investigated for their effectiveness as corrosion inhibitors for oil-well tubular steel in acidic solutions, offering insights into industrial applications for protecting infrastructure (Yadav et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a broad spectrum of biological effects .
Mode of Action
It is known that similar compounds interact with their targets leading to changes that contribute to their biological effects .
Biochemical Pathways
Similar compounds have been known to affect various pathways leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit significant biological activities .
Action Environment
The environment can play a significant role in the action of similar compounds .
properties
IUPAC Name |
3-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4OS2/c26-20-10-6-9-19(15-20)17-32-24-28-27-23(29(24)14-13-18-7-2-1-3-8-18)16-30-21-11-4-5-12-22(21)33-25(30)31/h1-12,15H,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBVZZVZWVXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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